Bromoethylsilane

Description

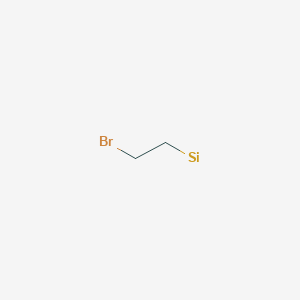

Bromoethylsilane refers to a class of organosilicon compounds containing a brominated ethyl group (-CH₂CH₂Br) or its derivatives attached to a silicon atom. These compounds are pivotal in organic synthesis, serving as intermediates for cross-coupling reactions, protective groups, or precursors for functionalized materials . This article focuses on structurally related bromo-substituted silanes to provide a comprehensive comparison.

Properties

Molecular Formula |

C2H4BrSi |

|---|---|

Molecular Weight |

136.04 g/mol |

InChI |

InChI=1S/C2H4BrSi/c3-1-2-4/h1-2H2 |

InChI Key |

VKFHXGVASYIJRY-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoethylsilane can be synthesized through various methods. One common approach involves the reaction of ethylsilane with bromine under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale reactors where ethylsilane and bromine are combined in the presence of a catalyst. The reaction conditions are carefully monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Bromoethylsilane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

Oxidation and Reduction: this compound can be oxidized to form silanols or reduced to form silanes.

Addition Reactions: It can participate in addition reactions with alkenes and alkynes.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.

Major Products Formed

Silanols: Formed through oxidation reactions.

Substituted Silanes: Formed through substitution reactions with various nucleophiles.

Scientific Research Applications

Bromoethylsilane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Employed in the modification of biomolecules for various biochemical studies.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.

Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of bromoethylsilane involves its ability to form stable bonds with other molecules through its silicon atom. This allows it to act as a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the silicon atom plays a central role in facilitating these interactions.

Comparison with Similar Compounds

Table 1: Key Properties of Bromo-Substituted Silanes

*Abbreviation: tBDMS = tert-butyldimethylsilyl

Reactivity and Selectivity

- Bromotrimethylsilane (CAS 2857-97-8) is highly electrophilic due to its small silicon substituents, enabling efficient cleavage of ethers and esters . Its selectivity for methyl ethers over benzyl ethers is well-documented in drug synthesis .

- (1-Bromovinyl)trimethylsilane (CAS 13683-41-5) participates in Stille and Suzuki couplings, leveraging the vinyl-Br bond for C–C bond formation . The trimethylsilyl group stabilizes the intermediate, enhancing reaction yields.

- Bromoethynyltriisopropylsilane (CAS 111409-79-1) is sterically hindered, making it ideal for alkyne protection. Its bulky groups prevent undesired side reactions in click chemistry .

- Aryl-Br silanes (e.g., (4-Bromophenyl)trimethylsilane) exhibit stability under harsh conditions, making them suitable for catalytic systems requiring robust ligands .

Research Findings and Trends

- Selective Deprotection : Bromotrimethylsilane outperforms HCl or BBr₃ in cleaving methyl ethers without affecting sensitive functional groups (e.g., epoxides) .

- Steric Effects : Bulky substituents in bromoethynyltriisopropylsilane reduce nucleophilic attack, enhancing selectivity in alkyne functionalization .

- Aryl Silanes in Catalysis: (4-Bromophenyl)trimethylsilane-derived ligands improve turnover numbers in Pd-catalyzed cross-couplings due to electron-withdrawing Br substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.